molecular formula C18H17BrN4OS B2866288 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179458-06-0

3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2866288
CAS No.: 1179458-06-0
M. Wt: 417.33
InChI Key: OQTKABXBACCTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. The structure features a 4-methoxyphenyl group at the C-3 position and a p-tolyl (4-methylphenyl) substituent at C-6, with a hydrobromide salt enhancing solubility and bioavailability . Its synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazole derivatives with electrophilic reagents like phenacyl bromides . The compound has shown promise in antitumor studies, particularly in disrupting tubulin polymerization and inducing apoptosis .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS.BrH/c1-12-3-5-13(6-4-12)16-11-24-18-20-19-17(22(18)21-16)14-7-9-15(23-2)10-8-14;/h3-10H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTKABXBACCTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

tuberculosis H37Rv strain, suggesting potential targets within these organisms.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.

Biological Activity

3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in suitable solvents such as ethyl acetate. The resulting compounds have been characterized using various spectroscopic techniques including NMR and mass spectrometry .

Biological Activity

The biological activity of this compound has been extensively studied across multiple cancer cell lines. Key findings include:

  • Antitumor Activity : The compound exhibits significant antitumor effects against a variety of cancer cell lines. In vitro studies conducted at the National Cancer Institute revealed that derivatives of this compound showed potent growth inhibition across 60 different cancer cell lines including leukemia and solid tumors .
  • Mechanism of Action :
    • Cell Cycle Arrest and Apoptosis : Research indicates that the compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells. This was demonstrated through assays that measured mitochondrial depolarization and caspase activation .
    • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This inhibition is associated with its antiproliferative effects .

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : A study involving 60 cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics. For instance:
    • HeLa cells: IC50 = 0.046 μM
    • A549 cells: IC50 = 0.96 μM
      These results indicate a potent inhibitory effect on tumor growth without significant toxicity .
  • In Vivo Studies : In xenograft models using A549 cells in mice, treatment with the compound resulted in significant tumor growth inhibition while exhibiting minimal side effects .

Comparative Data Table

The following table summarizes the biological activity of various derivatives of triazolo-thiadiazine compounds:

CompoundCell LineIC50 (μM)Mechanism of Action
AHeLa0.046Tubulin polymerization inhibition
BA5490.96G2/M phase arrest and apoptosis
CMDA-MB-468VariesInduction of apoptosis

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituents at C-3 and C-5. Below is a detailed comparison with key analogs:

Anticancer Activity

Compound Name (Substituents) Biological Target Key Findings Reference
3-(4-Methoxyphenyl)-6-(p-tolyl) (Hydrobromide) Tubulin, PDE4 isoforms Inhibits tubulin polymerization (IC₅₀ = 2.1 µM in HeLa cells); induces G2/M arrest . Hydrobromide salt improves solubility.
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl) Tubulin Higher tubulin affinity (IC₅₀ = 1.8 µM) due to amino-methoxy synergy; 70% tumor growth inhibition in vivo .
6-Aryl-3-(p-chlorophenyl) (e.g., 113h ) NCI-60 cancer cell lines Mean growth inhibition = 45.44%; p-chlorophenyl enhances cytotoxicity vs. unsubstituted phenyl .
3-(Trifluoromethyl)-6-methyl-7-(arylhydrazono) HCT colorectal cancer IC₅₀ = 4.3–9.7 µM; hydrazono group improves membrane permeability .

Structure-Activity Relationship (SAR):

  • C-6 Substituents: Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity but may reduce solubility. p-Tolyl (methyl) balances lipophilicity and activity .
  • C-3 Substituents : Methoxy groups at para positions (e.g., 4-methoxyphenyl) improve tubulin binding, while meta-substituted analogs (e.g., 3-methoxyphenyl) show higher metabolic stability .
  • Salt Forms : Hydrobromide salts increase aqueous solubility by ~30% compared to free bases .

Enzyme Inhibition (PDE4 Selectivity)

Compound Name (Substituents) PDE4 Isoform Selectivity IC₅₀ (nM) Notes Reference
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) PDE4A/B/C/D 0.8–1.2 Catachol diether moiety critical for potency .
3-(4-Methoxyphenyl)-6-(p-tolyl) PDE4D 15.6 Moderate selectivity; lacks tetrahydrofuran oxygen for optimal binding .

Key Insight : The tetrahydrofuran-3-yloxy group in PDE4 inhibitors enhances binding to the enzyme’s hydrophobic pocket, which is absent in the p-tolyl-substituted analog .

Antimicrobial Activity

Compound Name (Substituents) Microbial Targets MIC (µg/mL) Notes Reference
3-(3-Chlorophenyl)-6-aryl (e.g., 5a-j ) S. aureus, E. coli, C. albicans 12.5–25 (bacteria), 6.25–12.5 (fungi) Chlorophenyl enhances Gram-negative activity .
3-(4-Methoxyphenyl)-6-(p-tolyl) Not tested N/A Predicted lower activity due to electron-donating groups.

SAR : Chlorine and nitro groups at C-3/C-6 improve antimicrobial efficacy by disrupting microbial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.